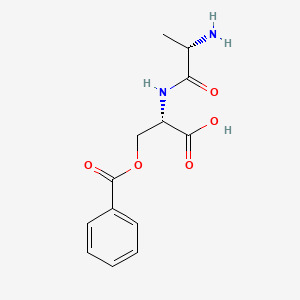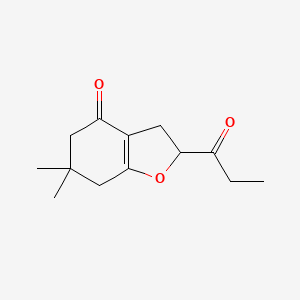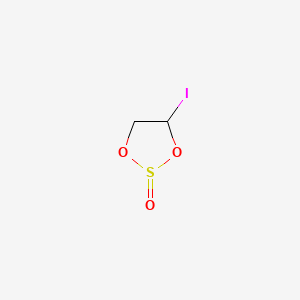
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one is an organoiodine compound characterized by the presence of an iodine atom attached to a dioxathiolan ring
Preparation Methods
The synthesis of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a dioxathiolan precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The dioxathiolan ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one involves its interaction with specific molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one include other organoiodine compounds such as 4-Iodopyrazole and 4-Iodo-L-phenylalanine. These compounds share the presence of an iodine atom but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its dioxathiolan ring, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
922499-17-0 |
|---|---|
Molecular Formula |
C2H3IO3S |
Molecular Weight |
234.02 g/mol |
IUPAC Name |
4-iodo-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C2H3IO3S/c3-2-1-5-7(4)6-2/h2H,1H2 |
InChI Key |
IZIPDQUQALVIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
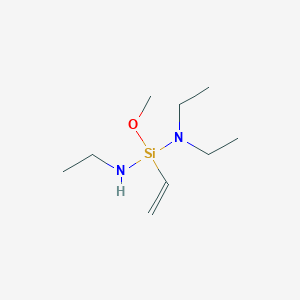
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
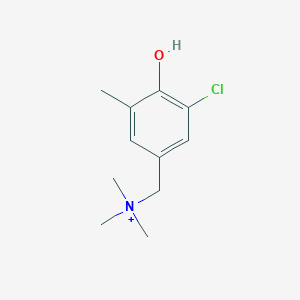
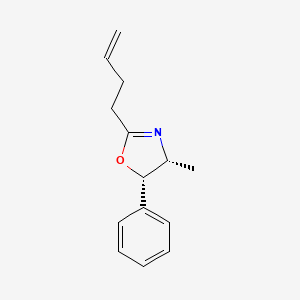
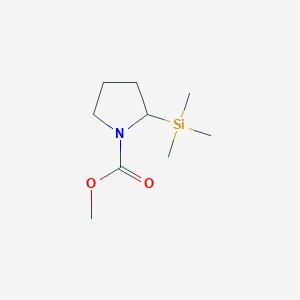
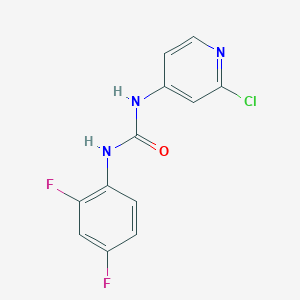
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
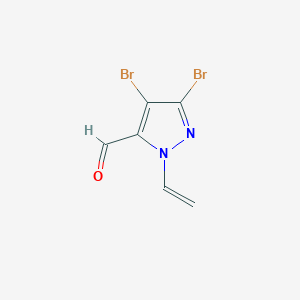
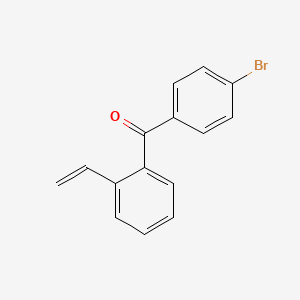
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

